2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Description
This compound (hereafter referred to as Compound A) is a chiral intermediate in synthesizing ticagrelor, a potent antiplatelet drug . Its structure features:
- A cyclopenta[d][1,3]dioxolane core with stereospecific 3aR,4S,6R,6aS configurations critical for biological activity .
- A 5-amino-6-chloro-2-(propylthio)pyrimidin-4-ylamino substituent, providing nucleophilic reactivity for further coupling .
- A 2-hydroxyethoxy group enhancing hydrophilicity compared to analogs with hydroxyl groups .
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O4S/c1-4-7-27-16-21-14(18)11(19)15(22-16)20-9-8-10(24-6-5-23)13-12(9)25-17(2,3)26-13/h9-10,12-13,23H,4-8,19H2,1-3H3,(H,20,21,22)/t9-,10+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODREYVWDWCAOB-RSLMWUCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101032 | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376608-74-1 | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376608-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (CAS: 376608-74-1) is a complex organic molecule with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H27ClN4O4S |
| Molecular Weight | 418.94 g/mol |
| Purity | 96% |
| IUPAC Name | 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the pyrimidine and cyclopenta moieties suggests potential roles in enzyme inhibition and receptor modulation. Specifically:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer or inflammatory diseases.
- Receptor Binding : It could act as an antagonist or agonist for certain receptors involved in cellular signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The presence of the chlorinated pyrimidine structure hints at potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Through modulation of inflammatory pathways, this compound may reduce inflammation in models of chronic disease.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
- Inflammation Model :
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Intermediate in Ticagrelor Production
- Potential Anticancer Applications
- Antiviral Activity
Case Study 1: Ticagrelor Synthesis
A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol in synthesizing Ticagrelor. The research highlighted a streamlined process that significantly reduced production time while maintaining high yields and purity levels .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, various derivatives of this compound were screened against multiple cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. This suggests potential pathways for developing novel anticancer therapies based on this chemical structure .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₂₀H₃₁ClN₆O₄S.
- Synthesis: Prepared via nucleophilic substitution between 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and a cyclopenta-dioxolane ethanolamine precursor in acetonitrile (77% yield) .
- Biological Role : Intermediate in ticagrelor synthesis, which inhibits platelet aggregation by targeting the P2Y₁₂ receptor .
Heterocyclic Core Variants
Compound D: 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
- Structure: Triazolo[4,5-d]pyrimidine core replaces the pyrimidinylamino group.
- Impact : Increased steric bulk and fluorine content improve target selectivity (IC₅₀ < 10 nM for P2Y₁₂ inhibition) .
- Molecular Weight : 562.64 g/mol (vs. 499.01 g/mol for Compound A) .
Compound E: ((3aR,4R,6R,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
- Structure : Pyrrolo[2,3-d]pyrimidine core with a chlorine atom.
Comparative Data Table
Structural and Functional Insights
- Hydrophilicity: The ethanol group in Compound A improves aqueous solubility (critical for oral bioavailability) compared to Compound B’s hydroxyl group .
- Stereochemistry : The 3aR,4S,6R,6aS configuration ensures proper spatial orientation for receptor binding, as seen in ticagrelor’s efficacy .
- Heterocyclic Modifications : Triazolo and pyrrolo cores (Compounds D and E) introduce varied electronic environments, influencing binding kinetics and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
